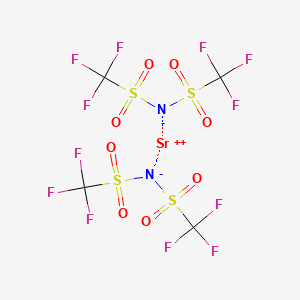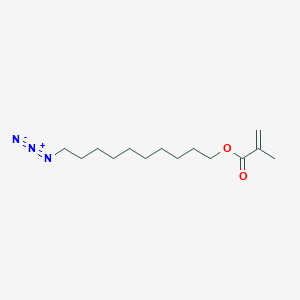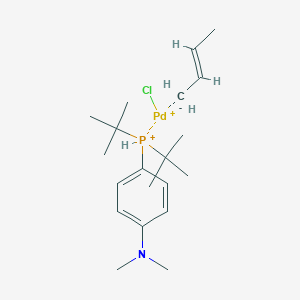
Strontium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C4F12N2O8S4Sr. It is known for its high thermal stability and unique properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that the compound is widely used in ionic liquids and lithium-ion and lithium metal batteries due to its high dissociation and conductivity .
Mode of Action
Strontium bis(trifluoromethylsulfonyl)imide interacts with its targets by providing high thermal stability . This stability is dominated by the anion part of the compound . It’s also known to suppress crystallinity in poly(ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is hygroscopic .
Result of Action
Its high thermal stability and conductivity make it a valuable component in various applications, including ionic liquids and lithium-ion and lithium metal batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be hygroscopic, meaning it absorbs moisture from the environment . Also, it’s recommended to store the compound under nitrogen and at ambient temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of strontium carbonate with bis(trifluoromethylsulfonyl)imide in an appropriate solvent. The reaction typically requires controlled temperature conditions and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Strontium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, exhibiting different binding modes such as monodentate and bidentate coordination.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various coordination complexes and substituted derivatives .
Scientific Research Applications
Strontium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, including ionic liquids and electrolytes for batteries
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: A similar compound with comparable properties and applications.
Bis(fluorosulfonyl)imide: Another related compound used in similar contexts.
Uniqueness
Strontium bis(trifluoromethylsulfonyl)imide is unique due to its specific combination of strontium and bis(trifluoromethylsulfonyl)imide, which imparts distinct properties such as enhanced thermal stability and specific coordination chemistry .
Properties
IUPAC Name |
strontium;bis(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYICIXZTVMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2O8S4Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)




![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)
![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)
